

An In-depth Technical Guide to Thifensulfuron-methyl (CAS No. 79277-27-3)

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Compound of Interest

Compound Name: Thifensulfuron methyl

Cat. No.: B1681301

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Abstract

Thifensulfuron-methyl, a sulfonylurea herbicide, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), a critical component in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, toxicological profile, and environmental fate of Thifensulfuron-methyl (CAS No. 79277-27-3). Detailed experimental protocols for key assays and analytical methods are presented, alongside visualizations of its biochemical pathway and experimental workflows to support research and development activities.

Physicochemical Properties

Thifensulfuron-methyl is an off-white, odorless solid.^[1] Its key physicochemical properties are summarized in the tables below, providing essential data for formulation development, environmental fate modeling, and risk assessment.

Table 1: General Physicochemical Properties of Thifensulfuron-methyl

Property	Value	Reference
CAS Number	79277-27-3	
Molecular Formula	C ₁₂ H ₁₃ N ₅ O ₆ S ₂	[2]
Molecular Weight	387.39 g/mol	[2]
Melting Point	176 °C	[1]
Vapor Pressure	1.28 x 10 ⁻¹⁰ mm Hg at 25 °C	[1]
pKa	4.0 at 25 °C	[1]

Table 2: Solubility of Thifensulfuron-methyl

Solvent	Solubility	Temperature (°C)	pH	Reference
Water	24 mg/L	25	4.0	[3]
	260 mg/L	25	5.0	[3]
	2240 mg/L	25		[1]
	2400 mg/L	25	6.0	[3]
Acetone	11.9 g/L	25		[4]
Acetonitrile	7.3 g/L	25		[4]
Methanol	2.6 g/L	25		[4]
Ethyl Acetate	2.6 g/L	25		[4]
Methylene Chloride	27.5 g/L	25		[4]
Hexane	<0.1 g/L	25		[4]
Xylenes	0.2 g/L	25		[4]

Table 3: Partition and Sorption Coefficients of Thifensulfuron-methyl

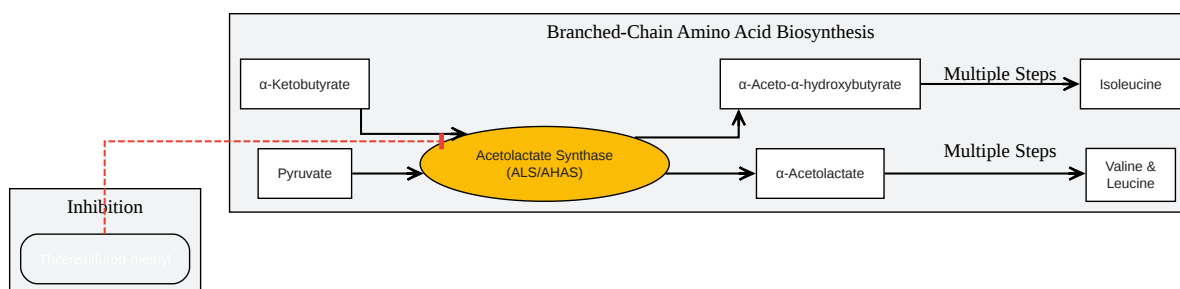
Coefficient	Value	Conditions	Reference
Octanol-Water Partition Coefficient (log P)	-1.65	pH 7, 20°C	[2]
Soil Organic Carbon- Water Partitioning Coefficient (Koc)	13 - 55 L/kg	[1]	

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Thifensulfuron-methyl exerts its herbicidal activity by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^[5] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.^[6] The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.^[5]

Signaling Pathway

The following diagram illustrates the biochemical pathway inhibited by Thifensulfuron-methyl.



[Click to download full resolution via product page](#)**Figure 1:** Inhibition of Acetolactate Synthase by Thifensulfuron-methyl.

Toxicological Profile

Thifensulfuron-methyl exhibits low acute toxicity to mammals. The following tables summarize the available toxicological data.

Table 4: Acute Toxicity of Thifensulfuron-methyl

Study	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	>5000 mg/kg	[1]
LD ₅₀	Rabbit	Dermal	>2000 mg/kg	
LC ₅₀	Rat	Inhalation (4h)	>5.1 mg/L	[7]

Table 5: Irritation and Sensitization Potential of Thifensulfuron-methyl

Study	Species	Result	Reference
Eye Irritation	Rabbit	Minimally irritating	
Dermal Irritation	Rabbit	Slightly irritating	
Dermal Sensitization	Guinea Pig	Not a sensitizer	

Environmental Fate and Ecotoxicology

The environmental persistence and mobility of Thifensulfuron-methyl are influenced by factors such as soil type, pH, and microbial activity.

Table 6: Environmental Fate of Thifensulfuron-methyl

Parameter	Value	Conditions	Reference
Hydrolysis Half-life	4-6 days	pH 5	[5]
180 days	pH 7	[5]	
90 days	pH 9	[5]	
Soil Photolysis Half-life	Stable	[4]	
Aerobic Soil Metabolism Half-life	19-88 days		
Anaerobic Aquatic Metabolism Half-life	31-57 days		

Thifensulfuron-methyl has a low potential for bioaccumulation in aquatic organisms.[1] It is practically non-toxic to birds, bees, and earthworms. However, as a herbicide, it can affect non-target aquatic and terrestrial plants.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of Thifensulfuron-methyl on ALS.[6]

1. Enzyme Extraction:

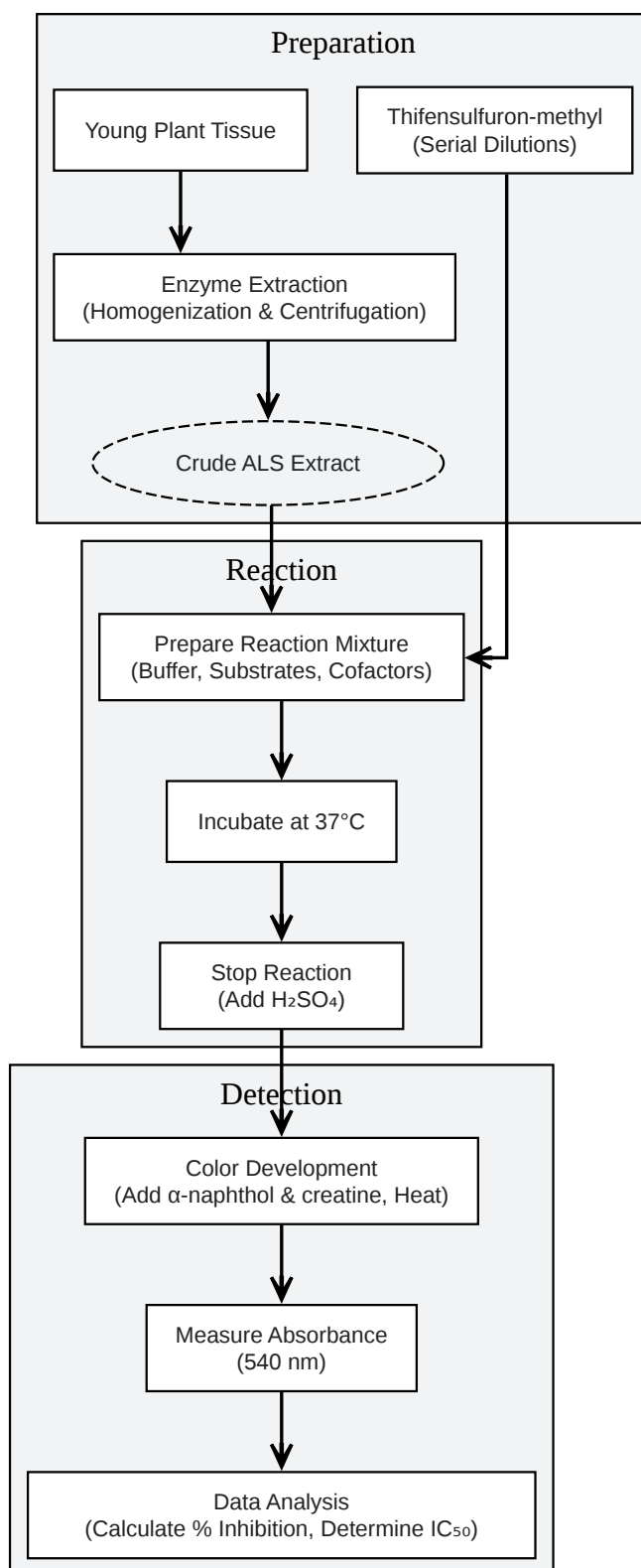
- Homogenize young plant tissue (e.g., pea shoots) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 10 mM MgCl₂, 10% v/v glycerol, 1 mM DTT, and 10 µM FAD).
- Centrifuge the homogenate and use the supernatant containing the crude enzyme extract.

2. Assay Procedure:

- Prepare a reaction mixture containing assay buffer, 20 mM sodium pyruvate, 1 mM MgCl₂, 100 μM FAD, and various concentrations of Thifensulfuron-methyl.
- Initiate the reaction by adding the enzyme extract.
- Incubate at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding sulfuric acid.
- The product, acetolactate, is decarboxylated to acetoin by heating at 60°C.
- Add α-naphthol and creatine to develop a colored complex with acetoin.
- Measure the absorbance at 540 nm.

3. Data Analysis:

- Calculate the percentage of inhibition for each concentration of Thifensulfuron-methyl relative to a control without the inhibitor.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Figure 2: Experimental Workflow for the In Vitro ALS Inhibition Assay.

Residue Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of Thifensulfuron-methyl residues in a sample matrix (e.g., soil, water, or plant tissue).^{[8][9]}

1. Sample Preparation:

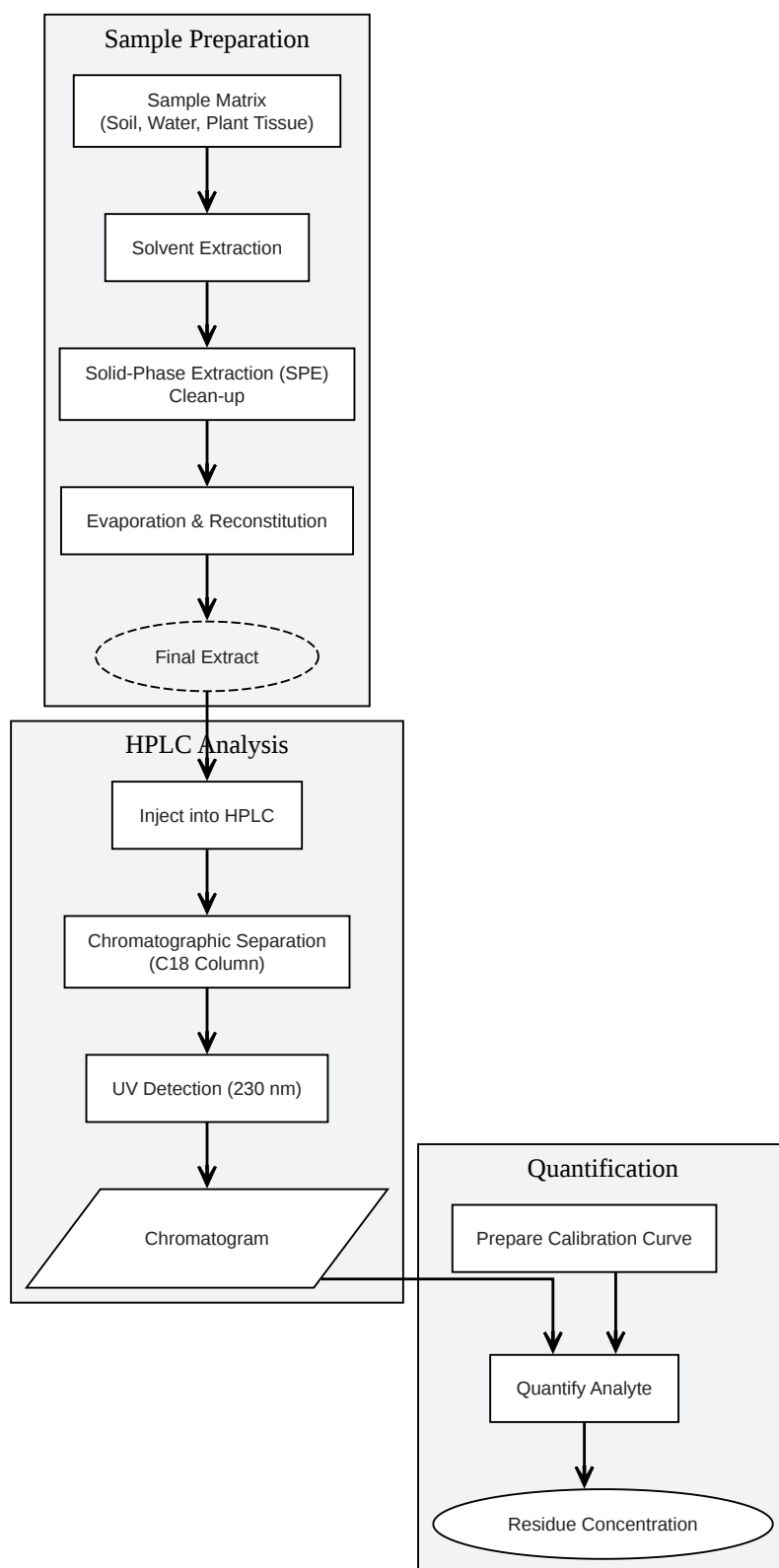
- **Extraction:** Extract the sample with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
- **Clean-up:** Purify the extract using solid-phase extraction (SPE) with a C18 or other appropriate cartridge to remove interfering substances.
- **Concentration:** Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

- **Column:** C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- **Mobile Phase:** A gradient of acetonitrile and water (acidified with formic or phosphoric acid).
- **Flow Rate:** 1.0 mL/min.
- **Injection Volume:** 20 μ L.
- **Detection:** UV detector at a wavelength of 230 nm.

3. Quantification:

- Prepare a calibration curve using standard solutions of Thifensulfuron-methyl of known concentrations.
- Quantify the amount of Thifensulfuron-methyl in the sample by comparing its peak area to the calibration curve.



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Figure 3: General Workflow for HPLC Residue Analysis of Thifensulfuron-methyl.

Conclusion

Thifensulfuron-methyl is a well-characterized sulfonylurea herbicide with a specific mode of action and a favorable toxicological and environmental profile when used according to guidelines. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound, facilitating further investigation into its applications, safety, and environmental behavior.

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